molecular formula C13H24ClN3 B1434026 N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride CAS No. 1803593-50-1

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride

Cat. No.: B1434026
CAS No.: 1803593-50-1
M. Wt: 257.8 g/mol
InChI Key: BUGBHOFAALYMHR-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride is a hydrochloride salt featuring a cyclohexanamine core linked via a branched propyl chain (2-methylpropyl) to a 1H-imidazole moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and receptor interactions.

Properties

IUPAC Name

N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13;/h7-8,11-13,15H,2-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBHOFAALYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)CN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-50-1
Record name 1H-Imidazole-1-propanamine, N-cyclohexyl-β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803593-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy Overview

The compound consists of a cyclohexanamine linked via a 2-methylpropyl chain to an imidazole ring. The synthesis typically involves:

  • Preparation of the imidazole-substituted alkyl intermediate (e.g., N-(3-aminopropyl)imidazole or related derivatives),
  • Coupling or substitution reaction with cyclohexanamine or its derivatives,
  • Formation of the hydrochloride salt for enhanced stability and isolation.

Preparation of the Imidazole-Containing Intermediate

A key precursor is the alkylated imidazole derivative with an aminoalkyl side chain. The preparation of N-(3-aminopropyl)imidazole, a closely related intermediate, is well documented and can be adapted for the 2-methylpropyl variant.

Two-Step Synthesis of N-(3-aminopropyl)imidazole

  • Step 1: Cyanoethylation of Imidazole

    Imidazole reacts with acrylonitrile to form N-cyanoethyl imidazole via nucleophilic addition.

  • Step 2: Catalytic Hydrogenation

    The nitrile group in N-cyanoethyl imidazole is hydrogenated and reduced under Raney nickel catalysis to yield N-(3-aminopropyl)imidazole.

  • Purification

    The product is purified by distillation under reduced pressure (e.g., collecting fractions at 140°C/5 mmHg) to obtain a high-purity amine.

This method is advantageous for its mild reaction conditions, high yields, low cost, and scalability, making it suitable for industrial production.

Step Reaction Conditions Yield & Notes
1 Imidazole + Acrylonitrile → N-cyanoethyl imidazole Mild conditions, solvent choice varies High yield, straightforward reaction
2 Hydrogenation with Raney Ni catalyst Hydrogen gas, mild temperature High purity product by distillation

Coupling of Imidazole Intermediate with Cyclohexanamine

The next step involves linking the imidazole-containing alkyl chain to cyclohexanamine. Given the structure, a nucleophilic substitution or reductive amination approach is plausible.

Nucleophilic Substitution Approach

  • The amino group on cyclohexanamine can react with an activated alkyl halide or a suitable leaving group on the imidazole-containing side chain.

  • This reaction typically proceeds under mild heating in polar solvents, monitored by thin-layer chromatography (TLC).

Reductive Amination Approach

  • Alternatively, an aldehyde or ketone derivative of the imidazole side chain can be condensed with cyclohexanamine to form an imine (Schiff base).

  • Subsequent reduction with sodium borohydride (NaBH4) yields the secondary amine linkage.

This approach is supported by analogous syntheses of imidazole-containing diamines and cyclohexanamine derivatives, which proceed efficiently under reflux in methanol or tetrahydrofuran (THF).

Method Reagents & Conditions Advantages Monitoring
Nucleophilic Substitution Cyclohexanamine + alkyl halide derivative, reflux in polar solvent Direct coupling, simple TLC, NMR
Reductive Amination Cyclohexanamine + aldehyde → Schiff base + NaBH4 reduction Mild conditions, high selectivity TLC, NMR

Formation of Hydrochloride Salt

The free base of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine is converted to its hydrochloride salt to improve stability, crystallinity, and handling.

  • The amine is dissolved in an organic solvent such as dichloromethane (DCM).

  • An equimolar amount of hydrochloric acid (typically 37% HCl) is added dropwise.

  • The mixture is stirred briefly (e.g., 5 minutes), then dried over anhydrous sodium sulfate.

  • Solvent evaporation yields the hydrochloride salt, which can be washed with ethyl ether to purify.

Characterization and Quality Control

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard for confirming structure.

  • Chromatographic Techniques: Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify intermediates and final products.

  • Purity Assessment: Melting point determination and elemental analysis are employed to ensure product quality.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcomes/Notes
1. Imidazole Alkylation Imidazole + acrylonitrile → N-cyanoethyl imidazole Mild conditions, solvent varies High yield intermediate
2. Hydrogenation Raney Ni catalyst, H2 gas Mild temperature, distillation purification High purity N-(3-aminopropyl)imidazole
3. Coupling with Cyclohexanamine Nucleophilic substitution or reductive amination Reflux in methanol/THF, NaBH4 reduction Formation of target amine linkage
4. Hydrochloride Salt Formation Treatment with 37% HCl in DCM Stirring, drying, solvent evaporation Stable hydrochloride salt product

Research Findings and Optimization Notes

  • The two-step synthesis of the imidazole alkyl intermediate is efficient and scalable with reported high yields and mild conditions.

  • Reductive amination provides a cleaner reaction profile with fewer side products compared to direct nucleophilic substitution, facilitating easier purification.

  • Formation of the hydrochloride salt enhances product stability and facilitates handling, an essential step for pharmaceutical or biochemical applications.

  • Use of solvents such as methanol, THF, and dichloromethane is common, but solvent-free or greener alternatives are being explored in related imidazole chemistry to reduce environmental impact.

  • Reaction monitoring by TLC and spectroscopic methods ensures high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing imidazole groups, like N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride, exhibit notable anticancer properties. The imidazole moiety is known to interact with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology. For instance, studies have shown that imidazole derivatives can inhibit certain kinases implicated in cancer cell proliferation and survival .

Neurological Applications
The compound's structure suggests potential use in treating neurological disorders. Imidazole derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Pharmacological Research

Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for its application in drug development. Initial findings suggest that the compound has favorable absorption characteristics and moderate metabolic stability, which are critical for therapeutic efficacy .

Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antitumor Activity : A study demonstrated that imidazole-based compounds could significantly reduce tumor size in murine models of cancer when administered at specific dosages .
  • Neuropharmacological Effects : Another study highlighted the anxiolytic effects of imidazole derivatives in animal models, suggesting a mechanism involving serotonin receptor modulation .

Chemical Research

Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Research into its derivatives has also revealed enhanced biological activities, indicating that structural modifications can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in antifungal research, the compound targets the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membranes.

Comparison with Similar Compounds

Structural Analogues with Imidazole Moieties

Key structural analogs (Table 1) include:

Compound Name (CAS No.) Similarity Score Molecular Formula Key Structural Features
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (858513-10-7) 0.88 C₆H₁₁N₃·2HCl Shorter ethyl chain; methyl-substituted imidazole
(1H-Imidazol-2-yl)methanamine hydrochloride (138799-95-8) 0.88 C₄H₇N₃·HCl Imidazole directly linked to primary amine
2-(1H-Imidazol-1-yl)ethanamine hydrochloride (154094-97-0) 0.73 C₅H₉N₃·HCl Ethyl chain; unsubstituted imidazole

Key Differences :

  • Substituents : The absence of a methyl group on the imidazole ring (vs. 858513-10-7) may reduce steric hindrance, favoring interactions with flat binding pockets.

Cyclohexane-Containing Analogues

Compounds like (1RS)-[2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine Hydrochloride (Imp. C, CAS 66170-31-8) share a cyclohexane ring but differ in substituents:

  • Imp. C: Features a methoxyphenyl group and dimethylamino moiety, enhancing aromatic interactions and basicity compared to the target compound’s cyclohexanamine and imidazole .
  • Imp. E (CAS 42036-65-7): Contains a cyclohexanone group, introducing a ketone instead of an amine, which reduces basicity and alters solubility profiles .

Physicochemical and Pharmacological Considerations

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility relative to free bases. However, the target compound’s longer alkyl chain may reduce solubility compared to shorter-chain analogs like 154094-97-0 .

Pharmacological Implications

  • Receptor Binding : Imidazole-containing compounds often target histamine receptors or cytochrome P450 enzymes. The absence of a 2-methyl group (vs. 858513-10-7) might reduce affinity for specific histamine receptor subtypes .
  • Metabolic Stability: The cyclohexane ring may slow oxidative metabolism compared to phenyl-containing analogs (e.g., Imp.

Q & A

Q. What are the recommended synthetic routes for N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride?

A two-step approach is typically employed:

  • Step 1 : Coupling of 1H-imidazole with 2-methylpropyl bromide to form the imidazole-propyl intermediate.
  • Step 2 : Reaction of this intermediate with cyclohexanamine using carbodiimide-based reagents (e.g., EDC-HCl) in dichloromethane (DCM) with HOBt and DIPEA as catalysts. This method achieves yields up to 77% under optimized conditions (48 hours, room temperature) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the hydrochloride salt.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers or moisture .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks.

Q. What analytical techniques are most effective for characterizing purity and structure?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ to identify imidazole protons (δ 7.5–8.0 ppm) and cyclohexane resonances (δ 1.2–2.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺: ~310.2 m/z).

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Analysis :
  • Test solubility in DMSO, methanol, and chloroform at controlled pH (4–7) using dynamic light scattering (DLS) to detect aggregation.
  • Use differential scanning calorimetry (DSC) to identify polymorphic forms that may influence solubility .
    • Documented Behavior : Hydrochloride salts generally exhibit higher solubility in polar solvents (e.g., water or methanol) due to ionic interactions, but steric hindrance from the 2-methylpropyl group may reduce solubility in nonpolar solvents .

Q. What strategies optimize reaction yields when synthesizing derivatives with modified imidazole substituents?

  • Catalytic Optimization : Replace EDC-HCl with DMT-MM for amide bond formation in aqueous media, reducing side reactions.
  • Substituent Effects : Electron-withdrawing groups on imidazole (e.g., nitro or chloro) require longer reaction times (72+ hours) but improve stability .
  • Scale-Up : Use flow chemistry for continuous synthesis to maintain consistent temperature and mixing, critical for reproducibility .

Q. How does stereochemistry of the cyclohexanamine moiety influence biological activity?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) and compare activity in receptor-binding assays.
  • Activity Correlation :
  • Trans-cyclohexanamine derivatives (axial substituents) show higher affinity for CNS targets due to reduced steric clash with hydrophobic binding pockets .
  • Cis isomers may exhibit off-target effects in vitro, as observed in related imidazole-amine compounds .

Q. How can in vitro toxicity profiles be systematically evaluated?

  • Assay Design :
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).
  • Metabolite Screening : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclohexane ring) .
    • Contradiction Management : Discrepancies in toxicity data (e.g., cell line variability) require cross-validation using primary cell cultures and 3D organoid models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride

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